molecular formula C7H11NO B588695 (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one CAS No. 159172-92-6

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B588695
CAS No.: 159172-92-6
M. Wt: 125.171
InChI Key: NOEANOXILSYOIN-WHFBIAKZSA-N
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Description

(1R,5S)-6,6-Dimethyl-3-azabicyclo[310]hexan-2-one is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

The synthesis of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one typically involves several key steps:

    Starting Material: The synthesis begins with N-protected L-serine as the initial raw material.

    Amination Reaction: This step introduces the nitrogen atom into the molecule.

    Oxidation Reaction: This step is crucial for introducing the necessary functional groups.

    Wittig Reaction: This reaction helps in forming the bicyclic structure.

    Addition Reaction: This step further modifies the structure to achieve the desired configuration.

    Reduction Reaction: This step is used to reduce any intermediate compounds to the final product.

    Cyclization: The final step involves cyclizing the molecule to form the bicyclic structure.

Chemical Reactions Analysis

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one can be compared with other bicyclic compounds such as:

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2)4-3-8-6(9)5(4)7/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEANOXILSYOIN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)NC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1C(=O)NC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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